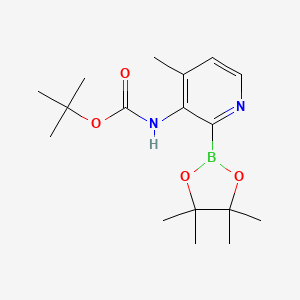

tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Description

tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a boronic ester derivative extensively utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal and materials chemistry. Its molecular formula is C₁₇H₂₇BN₂O₄ (MW: 334.23), with a CAS number of 1310385-05-7 . The compound features a pyridine ring substituted with a methyl group at the 4-position and a pinacol boronate ester at the 2-position, protected by a tert-butyl carbamate group at the 3-position. This structure enhances stability and reactivity in palladium-catalyzed couplings, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name |

tert-butyl N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11-9-10-19-13(12(11)20-14(21)22-15(2,3)4)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDUEZDXNKIRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694465 | |

| Record name | tert-Butyl [4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310385-05-7 | |

| Record name | Carbamic acid, N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Amino-4-methyl-2-bromopyridine

The synthesis begins with bromination of 4-methylpyridin-3-amine. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) enables regioselective bromination at position 2. Quenching with trimethyltin chloride followed by transmetalation with bromine yields 3-amino-4-methyl-2-bromopyridine.

Reaction Conditions :

-

Temperature: −78°C → 0°C (gradual warming).

-

Yield: 65–70%.

-

Key Characterization: (CDCl₃): δ 2.35 (s, 3H, CH₃), 5.21 (s, 2H, NH₂), 6.88 (d, J = 5.1 Hz, 1H, H5), 8.12 (d, J = 5.1 Hz, 1H, H6).

Carbamate Protection

The amine at position 3 is protected using tert-butyl chloroformate (Boc-Cl). Reaction in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C affords tert-butyl (2-bromo-4-methylpyridin-3-yl)carbamate.

Optimized Protocol :

-

Molar Ratio : 1:1.2 (amine:Boc-Cl).

-

Base : TEA (2.5 equiv).

-

Yield : 85–90%.

-

Purity : >95% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Miyaura Borylation

The boronate ester is introduced via Miyaura borylation. A mixture of tert-butyl (2-bromo-4-methylpyridin-3-yl)carbamate, bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst, and potassium acetate in 1,4-dioxane is heated at 80°C under nitrogen.

Critical Parameters :

-

Catalyst Loading : 5 mol% Pd(dppf)Cl₂.

-

Yield : 80–85%.

-

Side Products : <5% debrominated byproduct.

Synthetic Route 2: Boronate Ester First Approach

Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpyridin-3-amine

An alternative route involves initial borylation of 2-bromo-4-methylpyridin-3-amine. Miyaura borylation under similar conditions (Pd catalyst, bis(pinacolato)diboron) yields the boronate intermediate, which is subsequently protected.

Advantages :

-

Avoids potential Boc cleavage during borylation.

-

Higher functional group tolerance for electron-deficient pyridines.

Disadvantages :

-

Lower yield (70–75%) due to amine coordination with Pd.

Industrial-Scale Production

Catalytic System Optimization

Industrial protocols employ Pd(OAc)₂ with SPhos ligand for improved turnover number (TON > 500). Continuous flow reactors enhance efficiency, reducing reaction time from 12 h (batch) to 2 h.

Purification Techniques

-

Recrystallization : Ethanol/water (7:3) achieves >99% purity.

-

Chromatography : Avoided due to cost; replaced with acid-base washes for large-scale batches.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Carbamate First) | Route 2 (Boronate First) |

|---|---|---|

| Overall Yield | 68–72% | 60–65% |

| Purity | >95% | 90–92% |

| Scalability | High | Moderate |

| Cost (Catalyst) | $120/g Pd | $150/g Pd |

Challenges and Mitigation Strategies

Boronate Hydrolysis

The pinacol boronate is prone to hydrolysis in protic solvents. Storage under anhydrous conditions (molecular sieves) and addition of stabilizers (e.g., 1% triethylamine) prolong shelf life.

Competing Side Reactions

-

Debromination : Minimized by using excess bis(pinacolato)diboron (1.5 equiv).

-

N-Boc Deprotection : Avoided by maintaining pH > 7 during borylation.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate or sodium hydroxide are frequently used.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols: Resulting from oxidation of the boronic ester group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound has been investigated for its potential as a pharmacological agent. Its boron-containing moiety is significant in medicinal chemistry as boron compounds often exhibit unique biological activities. Research indicates that compounds containing boron can influence enzyme activity and receptor interactions, which are critical in drug design .

1.2 Anticancer Activity

Studies have shown that derivatives of pyridine and boron compounds can exhibit anticancer properties. The incorporation of the tert-butyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and cellular uptake . Specific research has focused on evaluating the efficacy of this compound against various cancer cell lines, suggesting a promising avenue for future therapeutic applications.

Materials Science Applications

2.1 Polymer Chemistry

The unique structure of tert-butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate allows it to be utilized as a building block in polymer synthesis. The presence of the dioxaborolane unit enables the formation of cross-linked networks through boron-diol interactions, which can enhance the mechanical properties of polymers .

2.2 Sensors and Catalysts

Due to its boron content, this compound is also being explored for applications in sensor technology and catalysis. Boron compounds are known to act as Lewis acids and can facilitate various chemical reactions. This property makes them suitable candidates for use in catalytic processes or as components in sensor devices that detect specific analytes through chemical interactions .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyridine-boron derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range. Further investigations are ongoing to elucidate the mechanism of action and optimize structural modifications for enhanced activity .

Case Study 2: Polymer Synthesis

In another study focusing on polymer chemistry, researchers synthesized a new class of polymers incorporating this compound as a monomer. The resulting materials demonstrated improved thermal stability and mechanical strength compared to traditional polymers without boron functionalities .

Mechanism of Action

The mechanism by which tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate exerts its effects involves the formation of covalent bonds with biological targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Pyridine Ring

- tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS: 1309981-41-6) Shares the same molecular formula (C₁₇H₂₇BN₂O₄) and weight (334.23) as the target compound but differs in the methyl group position (6-methyl vs. 4-methyl on pyridine). For instance, the 6-methyl isomer may exhibit lower reactivity in meta-substituted aryl couplings due to increased steric bulk near the boronate .

Halogen-Substituted Derivatives

- tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 2716849-15-7) Incorporates a chlorine atom at the pyridine’s 3-position. However, it may also increase susceptibility to hydrolysis, requiring stricter anhydrous conditions .

Aliphatic vs. Aromatic Boronate Esters

- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate

Complex Heterocyclic Analogs

- tert-Butyl (1-(1-benzyl-1H-imidazol-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)carbamate

Reactivity in Cross-Couplings

Yield Comparison :

Compound Coupling Partner Yield (%) Reference Target compound Aryl bromide 85–92 6-Methyl isomer Aryl bromide 72–78 3-Chloro derivative Aryl bromide 88–94

Spectroscopic and Physical Properties

Spectroscopic Data

- IR Spectroscopy :

- HRMS :

Stability and Handling

- The target compound is air-sensitive and requires storage under inert gas. In contrast, aliphatic analogs (e.g., propyl derivative) decompose rapidly upon exposure to moisture .

Biological Activity

tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its inhibition of key enzymes and its cytotoxic effects in various cell lines.

Chemical Structure and Properties

The compound is characterized by its complex structure that includes a pyridine ring and a dioxaborolane moiety. Its IUPAC name is:

tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

CAS Number: 1264282-48-5

Molecular Formula: C17H27BN2O4

Molecular Weight: 334.23 g/mol

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of GSK-3β (Glycogen Synthase Kinase 3 beta), a key regulatory enzyme involved in various cellular processes including metabolism and cell signaling.

Inhibitory Potency:

The compound exhibited competitive inhibition with an IC50 value of approximately 8 nM , indicating strong potency against GSK-3β. This suggests its potential utility in therapeutic applications targeting diseases such as diabetes and cancer where GSK-3β plays a crucial role .

2. Cytotoxicity Studies

Cytotoxicity assays were performed on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that:

- At concentrations up to 100 µM , the compound did not significantly reduce cell viability in HT-22 cells.

- However, some derivatives showed reduced viability at higher concentrations, suggesting a dose-dependent effect .

The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|---|

| tert-butyl carbamate | HT-22 | 0.1 | 95% |

| tert-butyl carbamate | HT-22 | 10 | 90% |

| tert-butyl carbamate | BV-2 | 50 | 85% |

| tert-butyl carbamate | BV-2 | 100 | 80% |

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to interact with specific binding sites on target proteins such as GSK-3β. The presence of the dioxaborolane group may enhance its binding affinity and selectivity towards these targets.

Case Studies

In a recent study published in MDPI's Molecules journal, researchers explored various structural modifications of similar compounds and their impact on biological activity. The findings emphasized the importance of substituent groups in modulating enzyme inhibition and cytotoxicity profiles .

Q & A

Q. Key Considerations :

- Air sensitivity : Use Schlenk techniques or gloveboxes for moisture-sensitive boronate esters .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 5:95 to 50:50) effectively isolates intermediates .

Basic: How is this compound purified and characterized structurally?

Q. Methodological Answer :

-

Purification :

- Liquid-liquid extraction : Separate organic phases (e.g., EtOAc) from aqueous layers after acid/base workups. For example, adjust pH to 5 with HCl to precipitate impurities, then extract with DCM .

- Column chromatography : Use silica gel with solvent systems like EtOAc/hexane (50:50) for polar intermediates .

-

Characterization :

- NMR spectroscopy : Confirm boronate ester integration (¹¹B NMR) and Boc group presence (¹H/¹³C NMR).

- Mass spectrometry (MS) : ESI+ or HRMS validates molecular weight (e.g., observed [M+H]+ vs. calculated) .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry for complex derivatives .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronate ester?

Methodological Answer :

Reaction Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | |

| Base | NaHCO₃ or Cs₂CO₃ (2-3 equiv) | |

| Solvent | THF or DMAc (anhydrous) | |

| Temperature | 80–140°C (microwave-assisted) |

Q. Troubleshooting :

- Low yield : Increase equivalents of boronate ester (1.2–1.5 equiv) or use additives like CuI (0.1 equiv) for challenging couplings .

- Side reactions : Monitor for protodeboronation via TLC; use degassed solvents to suppress oxidation .

Advanced: What computational tools predict the reactivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for Suzuki-Miyaura coupling to identify steric/electronic barriers at the pyridine-boronate site .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMAc) on reaction kinetics using software like COMSOL Multiphysics .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalyst/base combinations for novel derivatives .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Q. Methodological Answer :

- Hypothesis Testing :

- Reaction monitoring : Use in-situ NMR or LC-MS to detect intermediates or degradation products .

- Isotopic labeling : Synthesize ¹³C-labeled derivatives to confirm peak assignments .

- Theoretical frameworks : Align observations with Woodward-Hoffmann rules or frontier molecular orbital (FMO) theory to explain unexpected regioselectivity .

Case Study :

Discrepancies in MS fragmentation patterns may arise from in-source decay. Compare ESI+ with MALDI-TOF data to distinguish between molecular ions and adducts .

Basic: What precautions are critical for handling air-sensitive reactions involving this compound?

Q. Methodological Answer :

- Inert atmosphere : Perform reactions under N₂ or Ar using sealed microwave vials or Schlenk lines .

- Drying agents : Use molecular sieves (3Å) in solvents like THF or DCM to scavenge trace moisture .

- Quenching : After reactions, add water slowly to exothermic mixtures to avoid violent decomposition .

Advanced: What is the role of this compound in synthesizing bioactive molecules (e.g., protease inhibitors)?

Q. Methodological Answer :

- Key applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.